4-(4-Amino-3-nitrophenyl)phthalazin-1-ol
Description
4-(4-Amino-3-nitrophenyl)phthalazin-1-ol is a phthalazine derivative characterized by a phthalazin-1-ol core substituted with a 4-amino-3-nitrophenyl group. Phthalazin-1-ol derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The amino and nitro substituents on the phenyl ring introduce unique electronic effects: the nitro group is electron-withdrawing, while the amino group is electron-donating.
Properties
CAS No. |
58370-64-2 |
|---|---|
Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-(4-amino-3-nitrophenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H10N4O3/c15-11-6-5-8(7-12(11)18(20)21)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7H,15H2,(H,17,19) |
InChI Key |
AOALQZIZSREBQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
Phthalazin-1-ol derivatives vary widely in substituents, influencing their physicochemical and biological properties. Key structural analogs include:
- In contrast, tetrachloro derivatives (e.g., 5,6,7,8-tetrachloro-phthalazin-1-ol) exhibit high HOMO levels, favoring lactim-lactam tautomerism, which may reduce antimicrobial activity compared to the target compound .
Computational Insights
DFT studies reveal that substituents modulate electronic properties:
- Tetrachloro-phthalazin-1-ol : High HOMO levels (−5.2 eV) correlate with moderate antimicrobial activity due to unfavorable charge transfer during microbial adsorption .
- Target Compound: The amino group’s electron-donating effect may raise HOMO levels, improving redox reactivity and interaction with microbial or cancer cell surfaces.
Physicochemical Properties
- Stability : Microwave-synthesized phthalazin-1-ol derivatives (e.g., compound 5) show enhanced thermal stability (stable at 485 K) compared to conventional methods . The target compound’s nitro group may reduce stability unless stabilized by intramolecular hydrogen bonding.
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